molecular formula C16H18ClNO2 B3033509 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1037137-94-2

2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033509
CAS No.: 1037137-94-2
M. Wt: 291.77 g/mol
InChI Key: KLYZUBTYIBBNLS-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring an ethoxy group at the 6-position of the phenol ring and a [(2-chloro-4-methylphenyl)amino]methyl substituent.

Properties

IUPAC Name

2-[(2-chloro-4-methylanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-9,18-19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZUBTYIBBNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2-chloro-4-methylphenylamine with 6-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Supplier/Ref.
This compound (Target) C16H18ClNO2 (estimated) ~291.8 Ethoxy (6-position), 2-Cl, 4-CH3 on phenyl CymitQuimica
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol C15H16ClNO2 277.75 Methoxy (6-position) CymitQuimica
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol C16H18ClNO2 ~291.8 3-Cl (vs. 2-Cl) positional isomer Santa Cruze
2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol C16H18FNO2 275.32 4-F, 2-CH3 on phenyl ECHEMI
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol C15H15Cl2NO2 312.19 3,5-diCl on phenyl ChemBK
4-bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol C14H12BrFNO ~308.1 4-Br, 2-F, 4-CH3 on phenyl Santa Cruze

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy: The target compound’s ethoxy group increases molecular weight by ~14 g/mol compared to its methoxy analog .
  • Chloro Positional Isomerism : The 3-chloro-4-methylphenyl analog (sc-495287) differs in chloro substitution position, which may alter steric interactions in biological targets compared to the 2-chloro isomer .
  • The dichloro analog (ChemBK) exhibits higher molecular weight (312.19 g/mol) and lipophilicity, which could enhance tissue retention but increase toxicity risks .
  • Bromo Substituents : The 4-bromo analog (sc-495286) introduces a heavier halogen, which may improve binding affinity in halogen-bonding interactions but raises synthetic complexity .

Biological Activity

2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol, a compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol, has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-chloro-4-methylphenylamine with 6-ethoxyphenol under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity . The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity by either inhibiting or enhancing their functions through competitive or allosteric mechanisms .

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, analogues have shown significant potency against human adenovirus (HAdV), with selectivity indexes exceeding 100, suggesting potential therapeutic applications in viral infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with the activity of enzymes critical for DNA replication in viruses, thereby hindering their life cycle .

Case Studies

  • Antiviral Studies : A study on related compounds demonstrated that certain analogues exhibited IC50 values in the low micromolar range against HAdV, highlighting the potential of these compounds for further development as antiviral agents .
  • Enzyme Interaction : Research has shown that this compound can interact with various enzyme systems, leading to altered enzymatic activity. This interaction is crucial for understanding its potential therapeutic applications in treating diseases linked to enzyme dysfunction .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological ActivityNotable Findings
This compoundC16H18ClNO2Antiviral, Enzyme InhibitionPotent against HAdV
5-chloro-2-hydroxybenzamideC7H7ClN2OAntiviralIC50 = 0.27 μM against HAdV
6-EthoxyphenolC10H14O3AntioxidantPotential protective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol
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2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol

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